5-Methanesulfonylfuran-3-carboxylic acid

Description

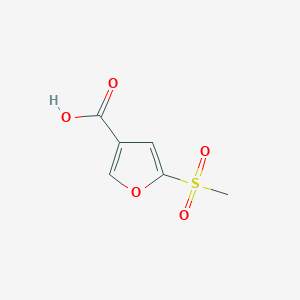

5-Methanesulfonylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a methanesulfonyl (-SO₂CH₃) substituent. These analogs share a furan ring core modified with sulfonyl or sulfonamide groups, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

5-methylsulfonylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c1-12(9,10)5-2-4(3-11-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNQKUYTZDEGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylfuran-3-carboxylic acid typically involves the introduction of the methanesulfonyl group onto a furan ring followed by carboxylation. One common method includes the sulfonylation of furan derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylfuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

Reduction: Reduction of the methanesulfonyl group can yield the corresponding thiol or sulfide derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dicarboxylic acid, while reduction can produce thiol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

5-Methanesulfonylfuran-3-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Esterification : Reacting the carboxylic acid group with alcohols to form esters.

- Amidation : Formation of amides by reacting with amines.

- Reduction and Oxidation : It can undergo reduction to yield thiol derivatives or oxidation to produce dicarboxylic acids.

| Reaction Type | Product Example | Conditions |

|---|---|---|

| Esterification | Furan-3-carboxylic acid ester | Alcohol, Acid catalyst |

| Amidation | Furan-3-carboxamide | Amine, Heat |

| Oxidation | Furan-2,3-dicarboxylic acid | Oxidizing agent |

Biological Research

Enzyme Interaction Studies

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attacks in biochemical reactions. This property is particularly useful for investigating:

- Metabolic Pathways : Understanding how this compound influences various biochemical pathways can lead to insights into drug development.

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic processes.

Industrial Applications

Specialty Chemicals Production

this compound is also employed in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be used in:

- Polymer Chemistry : As a monomer or co-monomer in the synthesis of bio-derived polymers.

- Coatings and Adhesives : Enhancing the performance characteristics of coatings and adhesives due to its reactive functional groups.

Case Study 1: Antitubercular Research

A study focused on the development of furan-based compounds as potential antitubercular agents highlighted the importance of structural modifications on biological activity. This compound was tested for its ability to inhibit mycobacterial enzymes, contributing to the understanding of drug design against tuberculosis.

Case Study 2: Polymer Development

Research demonstrated that incorporating furan-based compounds into polymer matrices improved thermal stability and mechanical properties. The application of this compound in creating bio-derived polymers showcased its utility in sustainable material science.

Mechanism of Action

The mechanism by which 5-Methanesulfonylfuran-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences among related furan-carboxylic acid derivatives:

Key Observations :

Physicochemical Properties

- Solubility : Sulfonyl and carboxylic acid groups generally improve water solubility, whereas methyl esters (e.g., methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate) reduce polarity .

- Stability : Compounds like 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid require storage at controlled temperatures (e.g., -20°C) to prevent degradation, similar to other reactive sulfonamides .

Biological Activity

5-Methanesulfonylfuran-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications.

Structural Characteristics

This compound features a furan ring with a methanesulfonyl group and a carboxylic acid functional group. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The following table compares it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Tert-butyl-4-hydroxymethyl-2-methylfuran-3-carboxylic acid | Contains a tert-butyl group and hydroxymethyl substituent | Enhanced steric hindrance affecting reactivity |

| 5-Hydroxymethyl-2-furancarboxylic acid | Hydroxymethyl group instead of methanesulfonyl | Lacks sulfonyl functionality, altering reactivity |

| 5-Methylfuran-3-carboxylic acid | Simple carboxylic acid without additional groups | Less functional diversity compared to the target compound |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including the reaction of furan derivatives with methanesulfonyl chloride under basic conditions. This reaction typically requires careful control of temperature and pH to ensure high yields and purity of the final product.

Antimicrobial Activity

Furan derivatives are also known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit inhibitory effects against certain bacterial strains, including Escherichia coli. This activity is hypothesized to be linked to the compound's ability to interfere with iron uptake mechanisms in bacteria, thereby inhibiting their growth .

Case Studies

- In Vitro Studies : In a study examining various furan derivatives, compounds structurally related to this compound showed promising results in inhibiting the growth of pathogenic bacteria. The mechanisms involved were attributed to the disruption of essential metabolic pathways in bacteria .

- Animal Models : Research involving animal models indicated that furan derivatives could reduce inflammation markers significantly. While direct studies on this compound are lacking, extrapolation from related compounds suggests it may have similar effects in vivo .

Potential Applications

Given its structural features and preliminary findings regarding its biological activity, this compound holds promise for several applications:

- Medicinal Chemistry : Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development targeting inflammatory diseases and infections.

- Organic Synthesis : The methanesulfonyl group enhances its utility in various synthetic pathways, potentially leading to the development of novel compounds with therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.